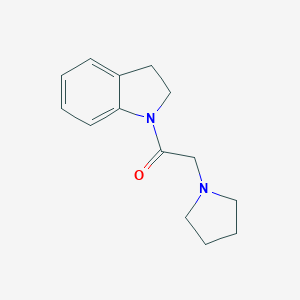
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol is an organic compound that features a pyrazole ring substituted with two methyl groups and a naphthalene moiety linked via a propanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions to form 3,5-dimethyl-1H-pyrazole.
Alkylation of the pyrazole ring: The pyrazole ring can be alkylated using an appropriate alkyl halide, such as 3-chloropropanol, in the presence of a base like potassium carbonate.
Etherification with naphthol: The final step involves the etherification of the alkylated pyrazole with naphthol. This can be done using a suitable coupling reagent like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a corresponding alcohol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The naphthyl ether linkage can be subjected to nucleophilic substitution reactions, where the naphthyl group can be replaced by other aromatic or aliphatic groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like alkyl halides, aryl halides, or amines in the presence of a base
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted pyrazole derivatives
Wissenschaftliche Forschungsanwendungen
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting neurological or inflammatory pathways.
Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Industrial Applications: Potential use in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.
Wirkmechanismus
The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding or π-π interactions, while the naphthalene moiety can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(phenoxy)propan-2-ol: Similar structure but with a phenyl group instead of a naphthyl group.
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(benzyloxy)propan-2-ol: Contains a benzyl group instead of a naphthyl group.
Uniqueness
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties compared to its phenyl or benzyl analogs. This uniqueness can influence its reactivity, binding interactions, and overall efficacy in various applications.
Eigenschaften
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-3-naphthalen-2-yloxypropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-9-14(2)20(19-13)11-17(21)12-22-18-8-7-15-5-3-4-6-16(15)10-18/h3-10,17,21H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJWJWWKZDWHOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(COC2=CC3=CC=CC=C3C=C2)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-(1-piperidinyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B496912.png)
![N-({[4-cyclohexyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-phenylurea](/img/structure/B496913.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B496916.png)


![Ethyl 8-amino-7-(3-pyridinyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinoline-9-carboxylate](/img/structure/B496920.png)
![3-(2-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B496922.png)
![3-(4-fluorobenzyl)-7-(4-morpholinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B496924.png)
![3-(2-chlorobenzyl)-7-piperidino-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B496925.png)
![1-{[5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B496927.png)
![3-benzyl-7-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B496928.png)
![11,13-dimethyl-6-(4-methylpiperazin-1-yl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B496931.png)
![Ethyl 3-amino-4-(2-furyl)-6-(2-thienyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B496934.png)
